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Compound Name: 1-(3-Nitrophenyl)-2-thiourea

Cat. No.: B1302530

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea
class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to
their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme
inhibitory properties. This technical guide provides a comprehensive overview of 1-(3-
Nitrophenyl)-2-thiourea, including its physicochemical properties, detailed synthesis
protocols, and an exploration of its potential mechanisms of action based on research into
structurally related compounds. While quantitative biological data for this specific molecule is
limited in publicly accessible literature, this guide summarizes available data for analogous
compounds to provide a comparative context for researchers.

Physicochemical Properties

1-(3-Nitrophenyl)-2-thiourea is a solid at room temperature. Its key physicochemical
properties are summarized in the table below. It is important to note that some reported values,
particularly the melting point, show variability across different sources, which may be attributed
to differences in purity or crystalline form.
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Property Value Source(s)
CAS Number 709-72-8 N/A
Molecular Formula C7H7N302S [1]
Molecular Weight 197.22 g/mol [1]
_ . 151-156 °C, 160-162 °C, 189
Melting Point o [L02]3]14]
Boiling Point (Predicted) 340.9+44.0°C [3]
Density (Predicted) 1.524 + 0.06 g/cm?3 [3]
pKa (Predicted) 12.11 +0.70 [3]
1S/C7H7N302S/c8-7(13)9-5-
InChl 2-1-3-6(4-5)10(11)12/h1-4H, [1]
(H3,8,9,13)
HQEMUQNZGCZHHN-
InChiKey [1]
UHFFFAOYSA-N
, C1=CC(=CC(=C1)NC(=S)N)--
Canonical SMILES N/A

INVALID-LINK--[O-]

Synthesis and Experimental Protocols

The synthesis of 1-(3-Nitrophenyl)-2-thiourea can be achieved through multiple routes. A well-

documented method involves the formation of a dithiocarbamate intermediate from 3-

nitroaniline, followed by reaction with ammonia.

Experimental Protocol: Synthesis via Dithiocarbamate

Intermediate

This protocol is adapted from a method described for the synthesis of N-substituted

thioureas|[1].

Materials:
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3-nitroaniline (0.2 mol, 27.6 g)

Carbon disulfide (0.2 mol, 15.2 g)

Sodium hydroxide (0.2 mol, 8.0 g)

Water

Chloroacetic acid (0.2 mol, 18.8 g)

25% Ammonia solution (approx. 0.22 mol, 15 g)

20% Sodium hydroxide solution (approx. 0.2 mol, 40 g)

Ethanol (for recrystallization)

Procedure:

Formation of Sodium N-(3-nitrophenyl)-dithiocarbamate: A solution of sodium N-(3-
nitrophenyl)-dithiocarbamate is prepared by reacting 27.6 parts by weight of 3-nitroaniline,
15.2 parts by weight of carbon disulfide, and 8 parts by weight of caustic soda in 80 parts by
volume of water[1].

Intermediate Formation: To the dithiocarbamate solution, an aqueous solution of 18.8 parts
by weight of chloroacetic acid is added dropwise. The temperature of the reaction mixture
may rise to approximately 40°C[1].

Formation of 1-(3-Nitrophenyl)-2-thiourea: After stirring the reaction mixture for one hour, it
is filtered. The filtrate is then heated for a short period with 15 parts by weight of 25%
ammonia and 40 parts by weight of 20% sodium hydroxide[1].

Isolation and Purification: The product, N-(3-nitrophenyl)-thiourea, crystallizes from the
solution as lemon-yellow needles. The crude product is collected by filtration and can be
recrystallized from ethanol to yield the purified compound with a reported melting point of
157-158°C[1].

Synthesis Workflow
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Step 1: Dithiocarbamate Formation

3-Nitroaniline
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Sodium Hydroxide

Sodium N-(3-nitrophenyl)-dithiocarbamate

Step 2: Intermediate Formation

Chloroacetic Acid

\ 4

Step 3: Thiourea Formation

| Intermediate Adduct

Ammonia Sodium Hydroxide

1-(3-Nitrophenyl)-2-thiourea

Step 4: Pgrification

Recrystallization from Ethanol
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Caption: Workflow for the synthesis of 1-(3-Nitrophenyl)-2-thiourea.
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Biological Activity and Mechanism of Action

While specific studies on 1-(3-Nitrophenyl)-2-thiourea are not abundant, the broader class of
nitrophenyl-substituted thiourea derivatives has demonstrated significant potential in drug
discovery, particularly in oncology. The proposed mechanisms of action often involve the
modulation of key cellular signaling pathways that control cell growth, proliferation, and
apoptosis (programmed cell death).

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that plays a crucial
role in cell signaling. Its overactivation is a hallmark of many cancers. Several thiourea
derivatives have been identified as inhibitors of EGFR. The binding of these inhibitors to the
EGFR kinase domain can block its downstream signaling cascades, such as the Ras-Raf-MEK-
ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival. A
novel N-substituted thiourea derivative has been shown to markedly reduce the tyrosine
phosphorylation of EGFR and inhibit the activation of its downstream effectors, Erk1/2 and AKT.

Induction of Apoptosis

A common mechanism of action for anticancer compounds is the induction of apoptosis.
Research on various 1,3-disubstituted thiourea derivatives has shown that these compounds
can trigger apoptosis in cancer cells. This process is often characterized by cell cycle arrest,
typically at the GO/G1 or G2/M phase, followed by the activation of caspases, a family of
proteases that execute the apoptotic program. The pro-apoptotic activity of some thiourea
derivatives has been linked to the downregulation of anti-apoptotic proteins like Bcl-2 and the
upregulation of pro-apoptotic proteins.

Representative Signaling Pathway

The following diagram illustrates a plausible mechanism of action for a nitrophenyl thiourea
derivative as an anticancer agent, based on the inhibition of the EGFR signaling pathway and
subsequent induction of apoptosis.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1302530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
1-(3-Nitrophenyl)-
2-thiourea

/ \
\

/
/Inhibition \\
\

/

\

Cell Me;r'lbrane \\\
EGFR > :
| —1 :
|
I
Activation |
I
|
¢ Cytoplasm |
|
I
Ras :
|
|
I
ctivation Activation :
|
I
|
Raf |
|
|
I
ctivation :
|
Y i
MEK PI3K |
i
\
\
ctivation ctivation ‘\
\
Nucleus
ERK AKT
Promotion i hibition
Cell Proliferation PN —
& Survival pop

Click to download full resolution via product page

Caption: Putative anticancer mechanism via EGFR signaling inhibition.
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Quantitative Biological Data (Comparative)

As of the latest literature review, specific ICso, Ki, or MIC values for 1-(3-Nitrophenyl)-2-
thiourea (CAS 709-72-8) were not readily available. However, to provide a valuable context for
researchers, the following table summarizes the biological activity of structurally related
nitrophenyl thiourea derivatives.

. Measured
Compound/De . Target/Organis
. Activity Type Value (e.g., Reference(s)
rivative Class m
ICs0, MIC)
Staphylococcus
4-Chloro-3-
) ) o ) aureus (standard
nitrophenylthiour  Antimicrobial o MIC: 2—64 pg/mL  [3]
- and clinical
ea derivatives ]
strains)
1,3-Disubstituted
3 Human colon
(trifl thyl) Cytotoxi cancer cells IC 10 uM [4]
rifluorome otoxic 50 <
, Yo Y (SW480, H
henylthiourea
SW620)
analogs
1,3-Disubstituted
3- Human prostate
(trifluoromethyl)p  Cytotoxic cancer cells ICs0 <10 pM [4]
henylthiourea (PC3)
analogs
1,3-Disubstituted
3-
_ _ Human leukemia
(trifluoromethyl)p  Cytotoxic ICs0< 10 uM [4]

] cells (K-562)
henylthiourea

analogs

Analytical Characterization

The structural confirmation and purity assessment of 1-(3-Nitrophenyl)-2-thiourea would
typically involve a combination of spectroscopic and chromatographic techniques.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would be used to
confirm the chemical structure by identifying the number and environment of protons and
carbon atoms.

« Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for
the N-H, C=S (thiocarbonyl), aromatic C-H, and nitro (NOz2) functional groups.

o Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight of the compound and to analyze its fragmentation pattern, further confirming the
structure.

o Elemental Analysis: This technique would be used to determine the percentage composition
of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the molecular formula
C7H7Ns302S.

Conclusion

1-(3-Nitrophenyl)-2-thiourea is a compound of interest within the broader family of biologically
active thiourea derivatives. While specific mechanistic and quantitative data for this molecule
are sparse, the available information on analogous compounds suggests potential applications
in anticancer and antimicrobial research. The synthetic protocols are well-established, allowing
for its preparation for further investigation. Future research should focus on elucidating the
specific biological targets of 1-(3-Nitrophenyl)-2-thiourea, quantifying its activity in various
assays, and exploring its potential therapeutic applications. The information and protocols
provided in this guide serve as a foundational resource for scientists and researchers
embarking on the study of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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